molecular formula C6H9ClN2O2 B8576237 2,5-Diamino-1,4-benzenediol Hydrochloride

2,5-Diamino-1,4-benzenediol Hydrochloride

Cat. No. B8576237
M. Wt: 176.60 g/mol
InChI Key: IHZPEAZVMLYRON-UHFFFAOYSA-N
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Patent
US04107169

Procedure details

In the apparatus described in Example 13, 5.9 g of 2,5-diaminohydroquinone hydrochloride (28 m moles) were placed and at 180° C, 7.6 g of benzotrichloride (39 m moles) were added drop by drop. After 3 hours of heating at 190° C, the mixture was cooled and ground with mortar and pestle. The reaction product was extracted twice with 150 ml of xylene and passed through an aluminum oxide column heated at 125° C. The product was 4.5 g of crude XXII (74% of the theory). After two recrystallizations from xylene the melting point was 319°-323° C.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([OH:10])[C:7]([NH2:11])=[CH:6][C:4]=1[OH:5].[C:12]1([C:18](Cl)(Cl)Cl)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:12]1([C:18]2[O:5][C:4]3[CH:6]=[C:7]4[N:11]=[C:18]([C:12]5[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=5)[O:10][C:8]4=[CH:9][C:3]=3[N:2]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
Cl.NC1=C(O)C=C(C(=C1)O)N
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed and at 180° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted twice with 150 ml of xylene
TEMPERATURE
Type
TEMPERATURE
Details
heated at 125° C
CUSTOM
Type
CUSTOM
Details
After two recrystallizations from xylene the melting point was 319°-323° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=C1C(N=C(O1)C1=CC=CC=C1)=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.